(1S)-1-[2-chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine
Description
(1S)-1-[2-Chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine is a chiral diamine derivative featuring a 2-chloro-4-(trifluoromethyl)phenyl substituent. The stereochemistry (1S configuration) and electron-withdrawing substituents (Cl, CF₃) likely influence its reactivity, solubility, and biological activity compared to similar compounds .
Properties
Molecular Formula |
C9H10ClF3N2 |
|---|---|
Molecular Weight |
238.64 g/mol |
IUPAC Name |
(1S)-1-[2-chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine |
InChI |
InChI=1S/C9H10ClF3N2/c10-7-3-5(9(11,12)13)1-2-6(7)8(15)4-14/h1-3,8H,4,14-15H2/t8-/m1/s1 |
InChI Key |
MPKKCCGOJLRIBA-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)[C@@H](CN)N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)C(CN)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-[2-chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-4-(trifluoromethyl)benzaldehyde and ethylenediamine.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.
Catalysts and Reagents: Common catalysts and reagents used in the synthesis include reducing agents and acid catalysts to facilitate the formation of the diamine structure.
Industrial Production Methods
In an industrial setting, the production of (1S)-1-[2-chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine may involve large-scale reactors and continuous flow processes to optimize efficiency and yield. The use of automated systems and advanced purification techniques ensures the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-[2-chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chloro and trifluoromethyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydroxide and various nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce a wide range of functionalized derivatives.
Scientific Research Applications
(1S)-1-[2-chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (1S)-1-[2-chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of (1S)-1-[2-chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine with structurally related diamines:
Key Observations:
- Substituent Effects: Electron-Withdrawing Groups: The trifluoromethyl (CF₃) group at the 4-position enhances lipophilicity and metabolic stability compared to halogens (F, Cl) alone . Positional Isomerism: Fluorine at the 6-position (vs.
- Salt Forms : HCl salts (e.g., ) improve solubility and stability for pharmaceutical applications.
Biological Activity
(1S)-1-[2-chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine is a synthetic organic compound notable for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, interactions with biological targets, and implications for medicinal chemistry.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : CHClFN
- Molecular Weight : 238.64 g/mol
- CAS Number : 1213397-82-0
Its structure features a trifluoromethyl group and a chloro substituent, which enhance its lipophilicity and stability, making it a candidate for various pharmacological applications .
Preliminary studies indicate that (1S)-1-[2-chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine acts primarily as an enzyme inhibitor . Its ability to interact with specific molecular targets allows it to modulate enzyme activity or receptor signaling pathways. This interaction is crucial in the development of therapeutic agents targeting fatty acid hydrolases and other enzyme systems .
Enzyme Inhibition
The compound has shown promise as an inhibitor of certain enzymes, which could have significant implications in pharmacology. The inhibition mechanism often involves binding to the active site of enzymes, thereby preventing substrate access and subsequent biochemical reactions. This property is particularly valuable in drug development aimed at diseases where enzyme dysregulation is a factor .
Case Studies and Research Findings
Research has indicated that compounds with trifluoromethyl groups often exhibit improved bioactivity compared to their non-fluorinated counterparts. For example:
| Compound Name | Activity | Reference |
|---|---|---|
| (1S)-1-[2-chloro-4-fluorophenyl]ethane-1,2-diamine | Moderate antibacterial activity against E. coli | |
| (1R)-1-(3-Chlorophenyl)ethane-1,2-diamine | Effective against MRSA strains |
These findings suggest that (1S)-1-[2-chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine may share similar antibacterial properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
